(R)-2-Methyl-3-(2-naphthyl)-1-propanol
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Overview
Description
®-2-Methyl-3-(2-naphthyl)-1-propanol is a chiral alcohol compound that features a naphthyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(2-naphthyl)-1-propanol typically involves the asymmetric reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-Methyl-3-(2-naphthyl)-1-propanone using chiral catalysts or reagents. For instance, the use of chiral Brønsted acids or chiral phosphoric acids can facilitate the reduction process under mild conditions .
Industrial Production Methods
Industrial production of ®-2-Methyl-3-(2-naphthyl)-1-propanol may involve large-scale asymmetric hydrogenation processes. These processes often utilize chiral ligands and metal catalysts such as rhodium or iridium complexes to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-(2-naphthyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-naphthyl)-1-propanone or 2-Methyl-3-(2-naphthyl)-1-propanal.
Reduction: 2-Methyl-3-(2-naphthyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Methyl-3-(2-naphthyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, thereby influencing biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-3-(2-naphthyl)-1-propanone
- ®-2-Methyl-3-(2-naphthyl)-1-propanal
- 2-Methyl-3-(2-naphthyl)propane
Uniqueness
®-2-Methyl-3-(2-naphthyl)-1-propanol is unique due to its chiral alcohol functionality combined with the naphthyl group. This combination imparts specific stereochemical properties and reactivity that are distinct from its similar compounds. The presence of the hydroxyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
(2R)-2-methyl-3-naphthalen-2-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLTYQACUGUNQ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=CC=CC=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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